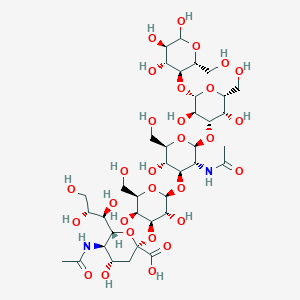

LS-tetrasaccharide a sodium salt

CAS No.:

Cat. No.: VC18477889

Molecular Formula: C37H62N2O29

Molecular Weight: 998.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H62N2O29 |

|---|---|

| Molecular Weight | 998.9 g/mol |

| IUPAC Name | (2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32?,33-,34-,35-,37-/m0/s1 |

| Standard InChI Key | IOAPDMZSLCJVCR-OYHBKBROSA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |

| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |

Introduction

Structural Characterization of LS-Tetrasaccharide a Sodium Salt

Molecular Architecture

LS-Tetrasaccharide a sodium salt is a complex carbohydrate with a well-defined linear structure. Its IUPAC name, 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2→3)-beta-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1→3)-beta-D-galactopyranosyl-(1→4)-D-glucopyranose, reflects its sequential monosaccharide arrangement . The sialic acid residue (N-acetylneuraminic acid) at the non-reducing end is critical for its biological activity, enabling interactions with cellular receptors and pathogens.

Table 1: Key Structural and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 998.9 g/mol |

| Glycosidic Linkages | (2→3), (1→3), (1→3), (1→4) |

| IUPAC Name | [As above] |

| Synonyms | LSTa(acidic), Sialyl-lacto-N-tetraose a, CHEBI:148316 |

| CAS Number | Not publicly listed (VCID: VC18477889) |

The compound’s conformation is stabilized by hydrogen bonding between hydroxyl groups and the sodium counterion, which neutralizes the carboxylic acid group of the sialic acid residue . This structural feature enhances solubility in aqueous environments, facilitating its biological functions.

Spectroscopic and Chromatographic Identification

LS-Tetrasaccharide a sodium salt is characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The -NMR spectrum reveals distinct anomeric proton signals at δ 4.5–5.5 ppm, corresponding to the alpha-linked sialic acid and beta-linked galactose residues . High-resolution MS confirms the molecular ion peak at m/z 999.9 ([M+Na]), consistent with its sodium adduct. Purification typically employs size-exclusion chromatography (SEC) and weak anion-exchange chromatography (WAX), achieving >95% purity for research applications.

Synthesis and Production Strategies

Chemical Synthesis Pathways

The synthesis of LS-tetrasaccharide a sodium salt involves multistep enzymatic or chemical methods. Conventional chemical synthesis utilizes protected glycosyl donors and acceptors in a stepwise manner:

-

Sialylation: Coupling N-acetylneuraminic acid to lactose via α(2→3)-linkage using sialyltransferases.

-

Elongation: Sequential addition of N-acetylglucosamine and galactose residues using β(1→3)-glycosyltransferases.

-

Deprotection and Purification: Removal of protecting groups (e.g., acetyl, benzyl) followed by SEC and WAX.

Microwave-assisted synthesis has emerged as a superior approach, reducing reaction times from 48 hours to 6–8 hours and improving yields by 20–30%. This method enhances regioselectivity, minimizing unwanted side products.

Biosynthetic Routes in Human Milk

In vivo, LS-tetrasaccharide a sodium salt is synthesized by mammary gland epithelial cells. The pathway involves:

-

Sialyltransferase Activity: ST6GAL1 and ST3GAL3 enzymes mediate sialic acid attachment.

-

Glycan Chain Elongation: Beta-1,3-galactosyltransferase (B3GALT5) and beta-1,4-galactosyltransferase (B4GALT1) extend the lactose core .

Human milk contains 50–200 mg/L of this oligosaccharide, varying with maternal genetics and lactation stage .

Biological Functions and Mechanisms

Immune Modulation and Pathogen Blockade

LS-Tetrasaccharide a sodium salt acts as a soluble decoy receptor, inhibiting pathogen adhesion to host cells. Its sialic acid moiety binds to viral hemagglutinins (e.g., influenza A) and bacterial adhesins (e.g., Helicobacter pylori), preventing colonization. Studies demonstrate that liposomes functionalized with this compound reduce influenza infectivity by 70–90% in vitro.

Prebiotic Effects on Gut Microbiota

As a human milk oligosaccharide (HMO), LS-tetrasaccharide a sodium salt selectively promotes Bifidobacterium and Lactobacillus growth, inhibiting enteropathogens like Clostridium difficile. It serves as a carbon source for beneficial microbes, producing short-chain fatty acids (SCFAs) that strengthen intestinal barrier function .

Table 2: Documented Biological Activities

| Activity | Mechanism | Experimental Model | Efficacy |

|---|---|---|---|

| Antiviral | Hemagglutinin binding | Influenza A (H1N1) | IC: 0.5–1.2 μM |

| Antibacterial | Adhesin blockade | H. pylori | 60% reduction in adhesion |

| Immunomodulatory | Dendritic cell cytokine modulation | Human peripheral blood | IL-10 ↑, TNF-α ↓ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume